2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
The compound 2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative of the tetrahydrobenzo[c]chromen-6-one scaffold, a tricyclic system featuring a fused benzene ring and a partially hydrogenated chromenone core. Key structural features include:
- Chloro substituent at position 2, which introduces electron-withdrawing effects.
- Hydroxy group at position 3, enabling hydrogen bonding.
This compound shares structural motifs with bioactive chromenones, which are often explored for antimicrobial, anticancer, or kinase-inhibitory properties.
Properties
Molecular Formula |
C20H24ClNO3 |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H24ClNO3/c1-12-6-8-22(9-7-12)11-16-18(23)17(21)10-15-13-4-2-3-5-14(13)20(24)25-19(15)16/h10,12,23H,2-9,11H2,1H3 |
InChI Key |
GNAITWMWEIEHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCCC4)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, including the formation of the benzo[c]chromen-6-one core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzo[c]chromen-6-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the chloro, hydroxy, and piperidinylmethyl groups through various substitution and addition reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs from the provided evidence, focusing on substituent variations and their implications.
Structural and Molecular Comparisons
Functional Implications
- Piperidine vs. Piperazine Substitutents: The target compound’s 4-methylpiperidine group (C₆H₁₂N) is less basic than the piperazine analog (C₅H₁₀N₂) in . Piperazine’s secondary amine may improve solubility in acidic environments, whereas piperidine’s tertiary amine enhances lipophilicity .
Chloro Substituents :
Hydroxy Group :
- The 3-OH group in the target compound and enables hydrogen bonding, a critical feature for interactions with biological targets like kinases or enzymes.
Biological Activity
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Molecular Formula : C₁₈H₂₃ClN₂O₂
- Molecular Weight : 344.84 g/mol
This compound acts primarily as an agonist at the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis. Activation of these receptors is associated with various physiological effects including analgesia, anti-inflammatory responses, and modulation of appetite.
Pharmacodynamics
Research indicates that synthetic cannabinoids like this compound can elicit a range of biological effects through their interaction with the endocannabinoid system. Activation of CB1 receptors in the central nervous system is linked to psychoactive effects, while CB2 receptor activation is associated with anti-inflammatory and immunomodulatory effects.
Table 1: Summary of Biological Effects
Case Studies
Several studies have explored the biological activity of similar compounds within the class of synthetic cannabinoids. For example:
-
Study on Pain Management :
- Objective : To evaluate the analgesic properties in rodent models.
- Findings : The compound significantly reduced pain responses in models of acute and chronic pain.
- : Suggests potential for development as a therapeutic agent for pain management.
-
Study on Inflammation :
- Objective : To assess anti-inflammatory effects in a rat model of arthritis.
- Findings : Treatment with the compound resulted in decreased swelling and inflammatory markers.
- : Indicates promise for treating inflammatory conditions.
Safety and Toxicology
While the therapeutic potential is significant, safety profiles must also be considered. Synthetic cannabinoids can exhibit a range of side effects including anxiety, paranoia, and cardiovascular issues. Long-term studies are necessary to fully understand the safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
